REACTION_CXSMILES
|
[CH3:1][C:2]1(O)[CH2:8][CH2:7][CH2:6][N:5]([C:9]2[N:13]([CH3:14])[N:12]=[CH:11][C:10]=2[N+:15]([O-:17])=[O:16])[CH2:4][CH2:3]1.S(=O)(=O)(O)O.[OH-:24].[K+].[C:26](#[N:28])[CH3:27]>>[CH3:1][C:2]1([NH:28][C:26](=[O:24])[CH3:27])[CH2:8][CH2:7][CH2:6][N:5]([C:9]2[N:13]([CH3:14])[N:12]=[CH:11][C:10]=2[N+:15]([O-:17])=[O:16])[CH2:4][CH2:3]1 |f:2.3|
|
Name
|
4-Methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)azepan-4-ol
|
Quantity
|
610 mg
|
Type
|
reactant
|
Smiles
|
CC1(CCN(CCC1)C1=C(C=NN1C)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
ADDITION
|
Details
|
before being poured onto ice (150 g)
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (2×30 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (20 mL)
|
Type
|
CUSTOM
|
Details
|
passed through a phase separation cartridge
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCN(CCC1)C1=C(C=NN1C)[N+](=O)[O-])NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 660 mg | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |